4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide
CAS No.: 61212-73-5
Cat. No.: VC11054398
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61212-73-5 |
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Molecular Formula | C16H16N2O6 |
Molecular Weight | 332.31 g/mol |
IUPAC Name | 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide |
Standard InChI | InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19) |
Standard InChI Key | VPQHSULAOZVTIE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Synthesis and Preparation
The synthesis of 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide likely involves a multi-step process:
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Nitration: Introduction of the nitro group to the benzamide ring.
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Methoxylation: Addition of methoxy groups at the 4 and 5 positions.
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Amide Formation: Coupling of the 4-methoxyphenyl group with the benzamide moiety.
Specific synthesis protocols may vary based on the availability of starting materials and desired yields.
Potential Applications
While specific research on 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide is limited, compounds with similar structures have shown promise in various fields:
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Antioxidant Activity: Nitro and methoxy substituents can enhance antioxidant properties, as seen in related compounds like 4,5-dimethoxy-2-nitrobenzohydrazides .
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Pharmaceutical Applications: Benzamides are explored for their potential in drug development, including antimicrobial and anticancer activities .
Data and Research Findings
Given the lack of specific data on 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide, we can look at analogous compounds for insights:
These compounds demonstrate the potential for nitro and methoxy-substituted benzamides to exhibit significant biological activity.
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